molecular formula C11H18ClN3O2S B13214195 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide hydrochloride

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide hydrochloride

Cat. No.: B13214195
M. Wt: 291.80 g/mol
InChI Key: OAJIYGZNKQDYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide hydrochloride typically involves the reaction of 4-aminocyclohexanol with 2-chloro-N-(1,3-thiazol-2-yl)acetamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide hydrochloride is unique due to its specific combination of a thiazole ring with an aminocyclohexyl group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18ClN3O2S

Molecular Weight

291.80 g/mol

IUPAC Name

2-(4-aminocyclohexyl)oxy-N-(1,3-thiazol-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C11H17N3O2S.ClH/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11;/h5-6,8-9H,1-4,7,12H2,(H,13,14,15);1H

InChI Key

OAJIYGZNKQDYFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OCC(=O)NC2=NC=CS2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.